2-Methyl-6-phenylaniline
Overview
Description
Synthesis Analysis
The synthesis of 2-Methyl-6-phenylaniline and related compounds involves intricate chemical reactions. For example, a novel three-component reaction catalyzed by dirhodium(II) acetate enables the synthesis of 1,2-diamines through carbon-carbon bond formation, involving an ammonium ylide intermediate (Wang et al., 2003). This reaction demonstrates the complexity and innovation in the synthesis of compounds related to 2-Methyl-6-phenylaniline.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. For compounds related to 2-Methyl-6-phenylaniline, crystal structure analysis provides insights into their geometric and electronic configurations. For instance, the crystal structure of certain phenylamino compounds has been determined, offering a detailed view of their molecular geometry and potential for chemical reactivity (Sambyal et al., 2011).
Chemical Reactions and Properties
2-Methyl-6-phenylaniline can undergo various chemical reactions, highlighting its versatility. The reactivity of related compounds, such as the cyclopalladated dimers derived from phenylanilines, showcases the potential for creating complex molecular architectures (Albert et al., 1996). These reactions are integral to advancing synthetic methodologies and creating new materials.
Physical Properties Analysis
The physical properties of 2-Methyl-6-phenylaniline, such as solubility, melting point, and boiling point, are influenced by its molecular structure. While specific data on 2-Methyl-6-phenylaniline might not be provided, related studies on compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline shed light on the physical properties that can be expected from similar compounds (Ajibade & Andrew, 2021).
Scientific Research Applications
Synthesis and Pharmacological Activity
- SYNTHESIS, STRUCTURE AND RESEARCH OF THE PHARMACOLOGICAL ACTIVITY OF METHYL ESTERS OF 6-NITRO-N-PHENILANTHRANILIC ACIDS : This research highlights the promising results of searching biologically active compounds among derivatives of aromatic amino acids, including N-phenylanthranilic acids and products of their transformation. The study focuses on the synthesis of methyl esters of 6-nitro-N-phenylanthranilic acids and explores their physico-chemical and pharmacological properties, revealing their potential in the development of active and harmless medicines. The substances synthesized exhibited various biological activities, such as anti-inflammatory, analgesic, diuretic, bacteriostatic, fungistatic, and antidiuretic activities, and were classified as low toxic compounds (Isaev et al., 2014).
Chemical Synthesis and Catalysis
- Copper(I)-anilide complex [Na(phen)3][Cu(NPh2)2] : This research involves the isolation of a complex from the catalytic C-N cross-coupling reaction. The complex can react with 4-iodotoluene to produce 4-methyl-N,N-diphenylaniline with a yield of 70.6%, indicating its role as an effective catalyst for C-N coupling. The research confirms the structure of the intermediates in the reaction through in situ electron ionization mass spectrometry (ESI-MS) and proposes a catalytic cycle based on these observations. The molecular structure was determined by single-crystal X-ray diffraction analysis, contributing to the understanding of catalytic processes in chemistry (Tseng et al., 2011).
Methodology and Technology in Chemical Synthesis
- Summary of Methods to Produce 4-Methoxy-2-methyl-N-phenylaniline : This research summarizes the synthetic methods, especially new methods and technology routes, for the production of 4-methoxy-2-methyl-N-phenylaniline (DPA). It provides a theoretical basis for further research into the synthesis of DPA and its potential industrialization, highlighting the evolution and innovation in the methodology of chemical synthesis (Xiao-liang, 2012).
properties
IUPAC Name |
2-methyl-6-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRUIXLRNRHYNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345261 | |
Record name | 2-amino-3-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-[1,1'-biphenyl]-2-amine | |
CAS RN |
14294-33-8 | |
Record name | 2-amino-3-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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